molecular formula C14H8Cl2N2O2 B1221424 1,4-Diamino-2,3-dichloroanthraquinone CAS No. 81-42-5

1,4-Diamino-2,3-dichloroanthraquinone

Cat. No. B1221424
CAS RN: 81-42-5
M. Wt: 307.1 g/mol
InChI Key: KZYAYVSWIPZDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of diamino derivatives of anthraquinone, including those substituted with chlorine atoms, can be achieved through palladium-catalyzed coupling reactions. These processes involve the reaction of dichloroanthraquinone with aliphatic and aromatic primary and secondary amines, facilitating the introduction of amino groups into the anthraquinone structure (Beletskaya et al., 2005).

Molecular Structure Analysis

Vibrational spectroscopy studies, including FTIR and FT-Raman, supported by density functional theory (DFT), have been used to evaluate the molecular structure of 1,4-diaminoanthraquinone derivatives. These studies provide insights into the fundamental vibrational frequencies, intensity of vibrational bands, and the interpretation of vibrational spectra, helping to understand the molecular structure of 1,4-diamino-2,3-dichloroanthraquinone (Krishnakumar & Xavier, 2005).

Chemical Reactions and Properties

The chemical reactivity of 1,4-diamino-2,3-dichloroanthraquinone includes its participation in azotization reactions, where it can be transformed into various azo compounds. This reactivity is crucial for its application in dye synthesis and pigment production (Law et al., 1991).

Physical Properties Analysis

The physical properties of 1,4-diamino-2,3-dichloroanthraquinone derivatives have been studied, focusing on their solubility in electrolytes, which is essential for their application in organic redox flow batteries. Modifications to the amino groups in the structure have shown to significantly influence their solubility and redox behavior (Geysens et al., 2020).

Chemical Properties Analysis

The chemical properties of 1,4-diamino-2,3-dichloroanthraquinone, especially its redox behavior, are crucial for its applications in materials science. The compound's ability to undergo reversible oxidation-reduction reactions makes it a candidate for use in electronic and optoelectronic devices (Yamamoto & Etori, 1995).

Scientific Research Applications

Use in Dye Synthesis

  • Scientific Field: Organic Chemistry, Dye Synthesis
  • Application Summary: 1,4-Diamino-2,3-dichloroanthraquinone is used in the synthesis of a series of arylaminoanthraquinone derivatives . These derivatives include those with electron-accepting sulfone units and/or with electron-donating dialkylamino units .
  • Method of Application: The method involves dissolving 1,4-diamino-anthraquinone leuco body as a raw material in a chlorobenzene solvent . The solution is then insulated at 30-132°C for 30-60 minutes until it is sufficiently dissolved .
  • Results: A color-tunable anthraquinone library that reached into the NIR region could be prepared through the precise control of frontier orbitals . Fine color-tuning was achieved through proper selection and positioning of the substituents .

Use in Colored Smoke and Marine Flares

  • Scientific Field: Pyrotechnics
  • Application Summary: 1,4-Diamino-2,3-dihydroanthraquinone, a related compound, is used with Disperse Red 9 in colored smoke to introduce a violet color . It is also used in dyes and marine flares .
  • Results: The use of 1,4-Diamino-2,3-dihydroanthraquinone results in the production of violet-colored smoke .

Use in Dye Production

  • Scientific Field: Dye Manufacturing
  • Application Summary: 1,4-Diamino-2,3-dichloroanthraquinone is used as an intermediate in the production of dyes such as Disperse Blue HBF and Disperse Blue S-GL .
  • Results: The use of 1,4-Diamino-2,3-dichloroanthraquinone results in the production of Disperse Blue HBF and Disperse Blue S-GL .

Use in Aerobic Oxidation of Hydrocarbons

  • Scientific Field: Organic Chemistry
  • Application Summary: A metal-free organic catalytic system combining N,N-dihydroxyterephthalimide (NDHPI) and 1,4-diamino-2,3-dichloroanthraquinone (DADCAQ) has been developed for the selective oxidation of hydrocarbons . NDHPI/DADCAQ was found to effectively convert hydrocarbons into ketones .
  • Method of Application: The method involves using 5 mol% NDHPI and 1 . The specific experimental procedures are not detailed in the sources.
  • Results: The NDHPI/DADCAQ system was found to exhibit good catalytic activity for the oxidation of both hydrocarbons and alcohols . NDHPI was found to be more stable and could provide PIDNO (terephthalimide N,N-dioxy radical) during the catalytic process .

Safety And Hazards

1,4-Diamino-2,3-dichloroanthraquinone may pose certain hazards. Always handle it with care, follow safety protocols, and refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

Research on 1,4-Diamino-2,3-dichloroanthraquinone continues to explore its applications in various fields, including materials science, organic synthesis, and biological studies. Future investigations may uncover novel uses or modifications of this compound .

properties

IUPAC Name

1,4-diamino-2,3-dichloroanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O2/c15-9-10(16)12(18)8-7(11(9)17)13(19)5-3-1-2-4-6(5)14(8)20/h1-4H,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYAYVSWIPZDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058844
Record name 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diamino-2,3-dichloroanthraquinone

CAS RN

81-42-5, 70956-27-3
Record name Disperse Violet 28
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Diamino-2,3-dichloroanthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-diamino-2,3-dichloroanthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.227
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diamino-2,3-dichloroanthraquinone
Reactant of Route 2
1,4-Diamino-2,3-dichloroanthraquinone
Reactant of Route 3
Reactant of Route 3
1,4-Diamino-2,3-dichloroanthraquinone
Reactant of Route 4
1,4-Diamino-2,3-dichloroanthraquinone
Reactant of Route 5
Reactant of Route 5
1,4-Diamino-2,3-dichloroanthraquinone
Reactant of Route 6
1,4-Diamino-2,3-dichloroanthraquinone

Citations

For This Compound
55
Citations
Q Zhang, C Chen, H Ma, H Miao… - Journal of Chemical …, 2008 - Wiley Online Library
BACKGROUND: Hydrocarbon oxidation reactions are central to numerous processes that convert bulk chemicals into useful and higher‐value products. In this investigation, an efficient …
Number of citations: 49 onlinelibrary.wiley.com
H Wang, Q Zhang, Z Zhu, Y Yang, Y Ye, Z Lv, C Chen - Molecular Catalysis, 2022 - Elsevier
Metal-free organic catalytic system combining with N, N-dihydroxypyromellitimide (NDHPI) and 1,4-diamino-2,3-dichloroanthraquinone (DADCAQ) was developed for the selective …
Number of citations: 6 www.sciencedirect.com
RS Alwi, K Tamura - Journal of Chemical & Engineering Data, 2015 - ACS Publications
Solubilites of 1,4-diamino-2,3-dichloroanthraquinone (CI Disperse Violet 28) and 1,8-dihydroxy-4,5-dinitroanthraquinone in supercritical carbon dioxide (sc-CO 2 ) were measured at …
Number of citations: 27 pubs.acs.org
RS Alwi, K Tamura, T Tanaka, K Shimizu - AIP Conference …, 2017 - pubs.aip.org
In this work, solubilites of anthraquinone dyestuffs in supercritical carbon dioxide (sc-CO2) were correlated by semiempirical models, expressed in terms of CO2 density. All solubility …
Number of citations: 4 pubs.aip.org
I Fukuda, A Kaneko, S Nishiumi, M Kawase… - Journal of bioscience …, 2009 - Elsevier
Anthraquinones are widely present in plant kingdom, and clinically used as laxatives. Environmental contaminants, dioxins, develop various adverse effects through transformation of a …
Number of citations: 25 www.sciencedirect.com
W Bradley, PN Pandit - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
On being heated with titanium tetrachloride or aluminium chloride 1: 8-di-(a-anthraquinonylamino) anthraquinone (I) undergoes cyclisation to the compound (II), two carbazole nuclei …
Number of citations: 2 pubs.rsc.org
H Rostamian, MN Lotfollahi - Chemical Papers, 2020 - Springer
A new modified Redlich–Kwong equations of state (βRK-EoS) is proposed to calculate the solubilities of eight dyeing compounds from anthraquinone family in supercritical CO 2 . In …
Number of citations: 1 link.springer.com
AS Tikhomirov, AE Shchekotikhin… - Chemistry of …, 2014 - Springer
Derivatives of anthra[2,3-b]furan-5,10-diones hold promise for various fields of science and technology, especially in the search for biologically active compounds. This review covers all …
Number of citations: 11 link.springer.com
W Zhang, H Ma, L Zhou, Z Sun, Z Du, H Miao, J Xu - Molecules, 2008 - mdpi.com
The oxidative dehydrogenation of dihydroarenes catalyzed by 2,3-dichloro-5,6-dicyano-benzoquinone(DDQ) and NaNO 2 with dioxygen is reported. The combination of DDQ and …
Number of citations: 34 www.mdpi.com
G Yang, Y Ma, J Xu - Journal of the American Chemical Society, 2004 - ACS Publications
Hydrocarbon oxyfunctionalization is a crucial industrial process. Most metallic catalysts require higher temperatures and often show lower selectivities. One of the intellectual …
Number of citations: 140 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.